molecular formula C13H22INO2 B12826522 Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate

Cat. No.: B12826522
M. Wt: 351.22 g/mol
InChI Key: UEMWPUWTPSAQMI-HJWRWDBZSA-N
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Description

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, an iodovinyl group, and a cyclohexyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Iodovinyl Group: This step often involves halogenation reactions, where iodine is introduced to form the iodovinyl moiety.

    Attachment of the Tert-Butyl Group: This is usually done through alkylation reactions, where a tert-butyl group is added to the molecule.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodovinyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The iodovinyl group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclohexyl ring provides structural stability, while the carbamate group can interact with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its iodovinyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl N-[4-[(Z)-2-iodoethenyl]cyclohexyl]carbamate

InChI

InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16)/b9-8-

InChI Key

UEMWPUWTPSAQMI-HJWRWDBZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)/C=C\I

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=CI

Origin of Product

United States

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